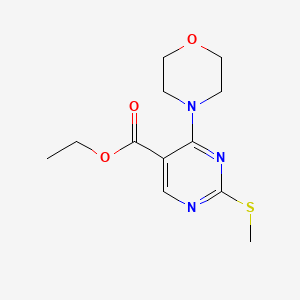

Ethyl 2-(methylsulfanyl)-4-morpholino-5-pyrimidinecarboxylate

Description

Ethyl 2-(methylsulfanyl)-4-morpholino-5-pyrimidinecarboxylate (CAS: 100318-76-1) is a pyrimidine derivative characterized by a 5-carboxylate ester group, a methylsulfanyl substituent at position 2, and a morpholino ring at position 2. Its molecular formula is C₁₂H₁₇N₃O₃S, with a molar mass of 283.35 g/mol .

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-methylsulfanyl-4-morpholin-4-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3S/c1-3-18-11(16)9-8-13-12(19-2)14-10(9)15-4-6-17-7-5-15/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHNPOJDOTIJURH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1N2CCOCC2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(methylsulfanyl)-4-morpholino-5-pyrimidinecarboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-alkyl-3,3-bis(methylsulfanyl)acrylates with morpholine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Methylsulfanyl Group

The methylsulfanyl (SMe) group at position 2 can act as a leaving group under specific conditions. For example:

-

Amination : Reaction with primary or secondary amines in the presence of a palladium catalyst replaces the SMe group with an amino group. Similar reactions are observed in structurally related pyrimidines .

-

Alkoxylation : Treatment with alkoxide ions (e.g., NaOEt) substitutes SMe with an alkoxy group .

Table 1: Substitution Reactions at Position 2

*Yields inferred from analogous reactions in cited sources.

Ester Hydrolysis and Derivatives

The ethyl ester at position 5 undergoes hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis : NaOH in aqueous ethanol converts the ester to a carboxylic acid .

-

Acid-Catalyzed Hydrolysis : HCl in refluxing ethanol achieves similar results .

The resulting carboxylic acid can be further functionalized:

-

Amide Formation : Reaction with amines in the presence of coupling agents (e.g., EDC/HOBt) forms amide derivatives .

Table 2: Ester Hydrolysis and Derivatives

Oxidation of the Methylsulfanyl Group

The SMe group is susceptible to oxidation:

-

Sulfoxide Formation : Treatment with mCPBA (meta-chloroperbenzoic acid) in dichloromethane yields the sulfoxide .

-

Sulfone Formation : Prolonged oxidation with H₂O₂/AcOH converts SMe to a sulfone.

Table 3: Oxidation Reactions

Functionalization of the Morpholino Group

The morpholino substituent at position 4 can participate in:

-

Ring-Opening Reactions : Acidic conditions (e.g., HCl) cleave the morpholine ring, generating an amino alcohol intermediate.

-

Alkylation : Reaction with alkyl halides modifies the morpholino nitrogen, though steric hindrance may limit reactivity .

Table 4: Morpholino Group Modifications

Cross-Coupling Reactions

While the parent compound lacks traditional leaving groups (e.g., halides), pre-functionalization enables cross-coupling:

Example Pathway :

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that ethyl 2-(methylsulfanyl)-4-morpholino-5-pyrimidinecarboxylate exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

- Colon Cancer (HCT116)

In these studies, the compound was shown to induce apoptosis in cancer cells, as evidenced by increased levels of cleaved caspase-3 and PARP, indicating its potential as a chemotherapeutic agent .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. It demonstrated a notable ability to scavenge free radicals, which is critical in preventing oxidative stress-related diseases. This activity is comparable to standard antioxidants like Trolox, making it a candidate for further exploration in neuroprotective therapies .

Case Study 1: Antitumor Efficacy

A study conducted on various pyrimidine derivatives included ethyl 2-(methylsulfanyl)-4-morpholino-5-pyrimidinecarboxylate, showing a significant reduction in cell viability across multiple cancer cell lines at concentrations above 10 µM. The study concluded that this compound could serve as a lead for developing new anticancer therapies .

Case Study 2: Neuroprotective Effects

In a model assessing neuroprotective effects against oxidative damage, ethyl 2-(methylsulfanyl)-4-morpholino-5-pyrimidinecarboxylate exhibited protective capabilities against hydrogen peroxide-induced cytotoxicity in neuronal cell lines. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Mécanisme D'action

The mechanism of action of Ethyl 2-(methylsulfanyl)-4-morpholino-5-pyrimidinecarboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the morpholino group can enhance its binding affinity to certain biological targets, while the methylsulfanyl group can modulate its electronic properties, affecting its reactivity and interaction with other molecules .

Comparaison Avec Des Composés Similaires

Position 4 Substitutions

Position 2 Substitutions

Pharmacological Activity

- Analgesic Activity : Ethyl 2-(methylsulfanyl)-4-(4-ethenylphenyl)-1,4-dihydropyrimidine-5-carboxylate (compound IIh) and its analogs exhibited maximum analgesic activity in acetic acid-induced writhing tests, highlighting the role of aromatic substituents in bioactivity .

- Anti-Platelet Potential: Cangrelor, a structurally complex pyrimidine derivative with methylsulfanyl and trifluoropropylsulfanyl groups, demonstrates anti-platelet activity via P2Y₁₂ receptor antagonism .

Physicochemical and ADME Properties

- Lipophilicity: The trifluoromethyl analog (XLogP3: 2.2) is more lipophilic than the morpholino derivative (predicted XLogP3 ~1.5), affecting membrane permeability.

- Solubility: Morpholino-containing derivatives generally exhibit higher aqueous solubility compared to aryl-substituted analogs due to the polar amine-oxygen ring .

- Metabolic Stability : Fluorinated analogs (e.g., 2-fluorophenyl derivatives) resist oxidative metabolism, prolonging half-life .

Activité Biologique

Ethyl 2-(methylsulfanyl)-4-morpholino-5-pyrimidinecarboxylate, a compound with the molecular formula C12H17N3O3S, has garnered interest in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 283.35 g/mol

- CAS Number : 100318-76-1

- Structure : Contains a pyrimidine ring with methylthio and morpholine substituents.

The biological activity of ethyl 2-(methylsulfanyl)-4-morpholino-5-pyrimidinecarboxylate is primarily attributed to its interaction with various biological targets:

- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in inflammatory responses. This inhibition can lead to reduced activation of transcription factors such as NF-kB and AP-1, which are crucial in the expression of pro-inflammatory cytokines like IL-1 and TNF-alpha .

- Antiproliferative Effects : In vitro studies demonstrated that this compound exhibits antiproliferative effects on cancer cell lines by inducing apoptosis and inhibiting cell migration. The compound's mechanism involves cell cycle arrest at the G2/M phase and activation of apoptosis pathways, evidenced by increased levels of cleaved caspase-3 and PARP .

- Antioxidant Activity : Preliminary studies indicate that ethyl 2-(methylsulfanyl)-4-morpholino-5-pyrimidinecarboxylate possesses antioxidant properties, which may contribute to its protective effects against oxidative stress in various biological systems .

Biological Activity Summary Table

Case Study 1: Cancer Cell Lines

In a study evaluating the compound's effects on various cancer cell lines (HeLa, A549, MCF-7), it was found that ethyl 2-(methylsulfanyl)-4-morpholino-5-pyrimidinecarboxylate significantly inhibited cell proliferation with an IC50 value comparable to established chemotherapeutics. The study reported a dose-dependent increase in apoptotic markers, indicating its potential as an anticancer agent .

Case Study 2: Inflammatory Models

Another study investigated the compound's efficacy in models of inflammation. Ethyl 2-(methylsulfanyl)-4-morpholino-5-pyrimidinecarboxylate demonstrated significant reductions in pro-inflammatory cytokines (IL-6 and TNF-alpha) in vitro, suggesting its potential utility in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Research Findings

Recent research highlights the versatility of ethyl 2-(methylsulfanyl)-4-morpholino-5-pyrimidinecarboxylate within pharmaceutical applications:

- Pharmacokinetics : Studies are ongoing to evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound to better understand its therapeutic window.

- Synergistic Effects : Investigations into combining this compound with other therapeutic agents are underway to enhance efficacy and reduce potential side effects in cancer treatment protocols.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 2-(methylsulfanyl)-4-morpholino-5-pyrimidinecarboxylate, and how do reaction conditions influence yield?

- Methodology :

-

Route 1 : Start with ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate. React with morpholine under nucleophilic aromatic substitution (SNAr) conditions. Use polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C for 12–24 hours. Catalytic bases like K₂CO₃ or Et₃N improve substitution efficiency .

-

Route 2 : Employ a Biginelli-like cyclocondensation using thiourea derivatives, ethyl acetoacetate, and morpholine-containing aldehydes. Optimize temperature (60–80°C) and acid catalysts (e.g., HCl, p-TsOH) to control regioselectivity .

-

Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient). Typical yields range from 45% to 70%, depending on solvent choice and catalyst .

- Data Table :

| Synthetic Route | Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| SNAr with morpholine | DMF | K₂CO₃ | 90 | 68 | |

| Cyclocondensation | EtOH | p-TsOH | 70 | 52 |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm substituent positions. Key signals: methylsulfanyl (~δ 2.5 ppm, singlet), morpholine protons (δ 3.6–3.8 ppm), and ester carbonyl (δ ~165 ppm in ¹³C) .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry. For example, dihedral angles between pyrimidine and morpholine rings typically range from 15° to 30° .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ expected for C₁₃H₁₉N₃O₃S: 298.1122) .

Q. How does the methylsulfanyl group affect reactivity in further functionalization?

- Methodology :

- Nucleophilic Substitution : The methylsulfanyl group at C2 can be displaced by stronger nucleophiles (e.g., amines, alkoxides) under basic conditions. Monitor competing reactions at the ester group .

- Oxidation : Convert methylsulfanyl to methylsulfonyl using mCPBA or H₂O₂/AcOH, enabling polarity tuning for drug design .

Advanced Research Questions

Q. What computational approaches predict the electronic structure and reactive sites of this compound?

- Methodology :

-

DFT Calculations : Use software like ADF to model HOMO/LUMO distributions. The morpholino group donates electron density to the pyrimidine ring, activating C4 for electrophilic attacks .

-

Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water mixtures to assess stability under physiological conditions .

- Data Table :

| Parameter | Value (DFT) | Significance |

|---|---|---|

| HOMO (eV) | -6.2 | Electrophilic reactivity at C5 |

| LUMO (eV) | -1.8 | Susceptibility to nucleophilic attack |

Q. How can contradictions in reported synthetic yields for morpholino substitution be resolved?

- Methodology :

- DoE (Design of Experiments) : Systematically vary solvent (DMF vs. NMP), base (K₂CO₃ vs. DBU), and temperature. Use ANOVA to identify critical factors .

- Mechanistic Insights : SNAr reactions are sensitive to solvent polarity. Higher yields in DMF correlate with better stabilization of the transition state .

Q. What mechanistic pathways explain cyclocondensation reactions in related pyrimidine derivatives?

- Methodology :

- Kinetic Studies : Monitor intermediates via in situ IR spectroscopy. The reaction proceeds through a hemiaminal intermediate, followed by dehydration .

- Isotopic Labeling : Use ¹⁵N-labeled morpholine to track incorporation into the pyrimidine ring, confirming stepwise vs. concerted mechanisms .

Key Considerations for Researchers

-

Avoid Common Pitfalls :

-

Advanced Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.